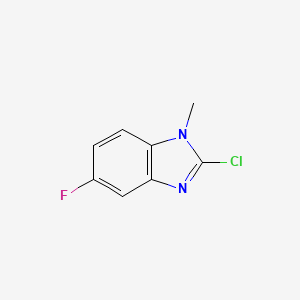
5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloropyrimidine is a halogenated heterocycle . It has an empirical formula of C4H2BrClN2 and a molecular weight of 193.43 . It is a solid substance with a melting point of 73-79 °C .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 5-bromopyrimidine can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The molecular structure of 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine consists of a pyrimidine ring substituted with bromine and chlorine atoms . The SMILES string representation of this compound is Clc1ncc(Br)cn1 .Chemical Reactions Analysis
5-Bromopyrimidine can undergo rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It can also undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-Bromo-2-chloropyrimidine is a solid substance with a melting point of 73-79 °C . It has an empirical formula of C4H2BrClN2 and a molecular weight of 193.43 .Mécanisme D'action
While the specific mechanism of action for 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine is not mentioned in the search results, pyrimidine derivatives are known to have various biological activities. For instance, they are key intermediates in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy .
Safety and Hazards
Orientations Futures
While specific future directions for 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine are not mentioned in the search results, pyrimidine derivatives are being explored for their potential in therapeutic medicine, particularly as kinase inhibitors . They are also being studied for their potential as SGLT2 inhibitors in diabetes therapy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine involves the reaction of 5-bromo-4-chloro-2,6-diaminopyrimidine with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "5-bromo-4-chloro-2,6-diaminopyrimidine", "pyrimidine-2-carbaldehyde" ], "Reaction": [ "Step 1: Dissolve 5-bromo-4-chloro-2,6-diaminopyrimidine (1.0 g, 4.5 mmol) and pyrimidine-2-carbaldehyde (0.5 g, 4.5 mmol) in ethanol (20 mL).", "Step 2: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product, 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine (yield: 70-80%)." ] } | |
Numéro CAS |
1543250-32-3 |
Nom du produit |
5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine |
Formule moléculaire |
C8H4BrClN4 |
Poids moléculaire |
271.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



